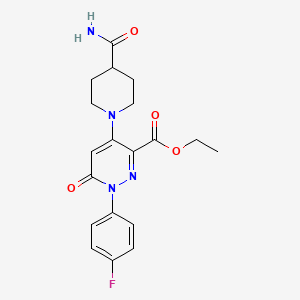
Ethyl 4-(4-carbamoylpiperidin-1-yl)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 4-(4-carbamoylpiperidin-1-yl)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a useful research compound. Its molecular formula is C19H21FN4O4 and its molecular weight is 388.399. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 4-(4-carbamoylpiperidin-1-yl)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and clinical implications.
Chemical Structure and Properties
The compound is characterized by a unique structure that includes a dihydropyridazine core, a carbamoylpiperidine moiety, and a fluorophenyl group. Its molecular formula is C20H24FN3O3 with a molecular weight of approximately 373.42 g/mol.
Antimicrobial Activity
Research indicates that derivatives of dihydropyridazine compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar structures can inhibit the growth of various bacterial strains, suggesting that this compound may possess comparable efficacy against pathogens .
Muscarinic Receptor Antagonism
The compound has been noted for its potential as a muscarinic receptor antagonist. Muscarinic receptors are crucial in mediating various physiological responses in the body, including neurotransmission and muscle contraction. Compounds with similar structures have been shown to effectively block these receptors, which may lead to therapeutic effects in conditions such as asthma and other respiratory disorders .
Anti-inflammatory Properties
Preliminary studies suggest that the compound may also exhibit anti-inflammatory properties. Inflammation is a critical component of many chronic diseases, and compounds that can modulate inflammatory pathways are of significant interest. This compound could potentially influence cytokine production or inhibit inflammatory cell migration .
The biological activity of this compound is likely mediated through multiple pathways:
- Receptor Interaction: The ability to interact with muscarinic receptors suggests a mechanism involving neurotransmitter modulation.
- Enzyme Inhibition: Similar compounds have been shown to inhibit enzymes involved in inflammatory processes, hinting at potential pathways through which this compound may exert its effects.
Case Studies and Research Findings
A series of studies have explored the biological effects of related compounds. For example:
- Study on Antimicrobial Effects: A study published in Journal of Medicinal Chemistry demonstrated that certain dihydropyridazine derivatives significantly reduced bacterial viability in vitro .
- Muscarinic Antagonism Research: Research indicated that compounds with similar structural motifs effectively blocked muscarinic receptors in animal models, leading to reduced airway resistance .
Data Summary
Properties
IUPAC Name |
ethyl 4-(4-carbamoylpiperidin-1-yl)-1-(4-fluorophenyl)-6-oxopyridazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN4O4/c1-2-28-19(27)17-15(23-9-7-12(8-10-23)18(21)26)11-16(25)24(22-17)14-5-3-13(20)4-6-14/h3-6,11-12H,2,7-10H2,1H3,(H2,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZLZJORLADAGFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1N2CCC(CC2)C(=O)N)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














